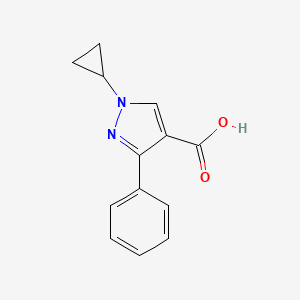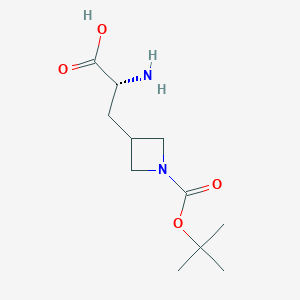
2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is a purine derivative with a unique structure that combines a purine ring with a thioacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-amino-6-chloropurine with propylamine to form 2-amino-9-propyl-9H-purine. This intermediate is then reacted with thioglycolic acid under basic conditions to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The carboxylic acid group can form amides or esters through condensation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Alkyl halides or acyl chlorides.
Condensation: Alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated derivatives.
Condensation: Esters or amides.
Wissenschaftliche Forschungsanwendungen
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Wirkmechanismus
The mechanism of action of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins, thereby inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid.
2-Amino-9-propyl-9H-purine: An intermediate in the synthesis process.
Thioglycolic acid: Used in the synthesis of the final product.
Uniqueness
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is unique due to its combination of a purine ring with a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
42204-31-9 |
|---|---|
Molekularformel |
C10H13N5O2S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
2-(2-amino-9-propylpurin-6-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H13N5O2S/c1-2-3-15-5-12-7-8(15)13-10(11)14-9(7)18-4-6(16)17/h5H,2-4H2,1H3,(H,16,17)(H2,11,13,14) |
InChI-Schlüssel |
PMRBNAQORARSML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)

![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)



![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
